

A Comprehensive Technical Guide to Sofosbuvir Impurity D

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Compound of Interest

Compound Name: Sofosbuvir impurity D

Cat. No.: B1150400

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Introduction

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As a direct-acting antiviral agent, it functions as a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase. The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides an in-depth overview of a critical process-related impurity, **Sofosbuvir Impurity D**, focusing on its chemical identity, analytical methodologies for its assessment, and its relationship to the parent compound.

Chemical Identity of Sofosbuvir Impurity D

Sofosbuvir Impurity D is a diastereomer of Sofosbuvir. Due to the presence of multiple chiral centers in the Sofosbuvir molecule, several stereoisomers can be formed during its synthesis. Impurity D is one such stereoisomer that needs to be monitored and controlled in the final drug substance.

The International Union of Pure and Applied Chemistry (IUPAC) name for **Sofosbuvir Impurity D** is:

propan-2-yl (2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxypyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[1][2].

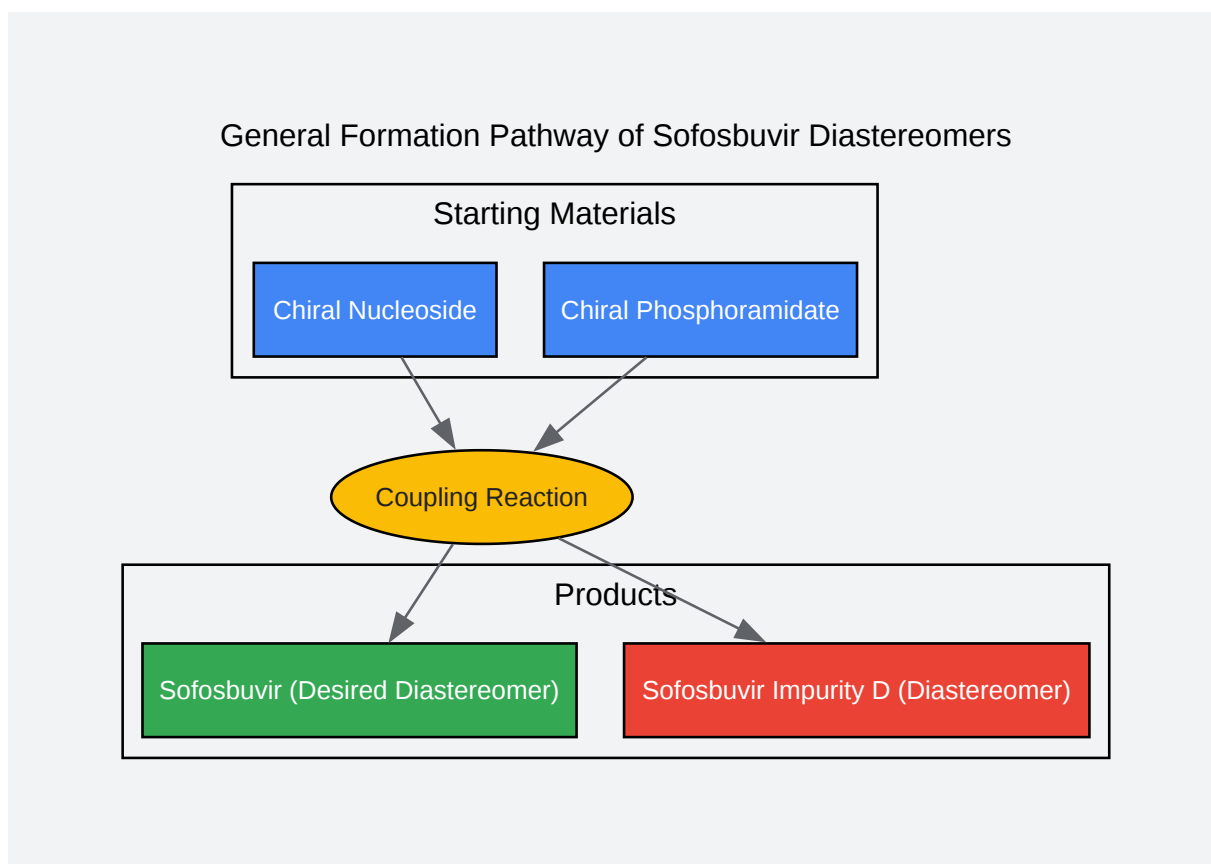
It is important to note that some sources may incorrectly identify other related substances as "Impurity D". The IUPAC name provided here is the most consistently reported and is supported by chemical databases and suppliers of pharmaceutical reference standards.

Table 1: Chemical and Physical Properties of **Sofosbuvir Impurity D**

Property	Value	Source
Molecular Formula	C ₂₂ H ₂₉ FN ₃ O ₉ P	[1]
Molecular Weight	529.45 g/mol	[2]
Appearance	White to off-white solid	General knowledge
Solubility	Soluble in methanol, acetonitrile, DMSO	General knowledge

Formation Pathway

Sofosbuvir Impurity D is a process-related impurity, meaning it is formed during the manufacturing process of Sofosbuvir. As a diastereomer, its formation is a direct consequence of the stereochemistry of the starting materials and the degree of stereocontrol in the synthetic steps. The synthesis of Sofosbuvir involves the coupling of a chiral phosphoramidate moiety with a modified nucleoside, both of which contain chiral centers. If the coupling reaction is not perfectly stereospecific, a mixture of diastereomers, including Impurity D, can be formed.



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General formation of Sofosbuvir and its diastereomeric impurity.

Experimental Protocols for Analysis

The analysis of Sofosbuvir and its impurities, particularly diastereomers like Impurity D, requires highly specific and sensitive analytical methods. Chiral chromatography is the technique of choice for separating and quantifying stereoisomers. While specific pharmacopoeial methods are often proprietary, the following outlines a general experimental protocol based on published literature for the analysis of Sofosbuvir and its related substances.

1. High-Performance Liquid Chromatography (HPLC) Method for Chiral Separation

This method is designed to separate Sofosbuvir from its diastereomeric impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

- **Column:** A chiral stationary phase (CSP) column is essential for the separation of diastereomers. Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives).
- **Mobile Phase:** A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio needs to be optimized to achieve adequate separation.
- **Flow Rate:** A typical flow rate is between 0.5 and 1.5 mL/min.
- **Column Temperature:** The column is usually maintained at a constant temperature, for instance, 25°C, to ensure reproducible results.
- **Detection:** UV detection at a wavelength where Sofosbuvir and its impurities have significant absorbance, typically around 260 nm.
- **Sample Preparation:** The sample is dissolved in a suitable solvent, usually the mobile phase or a component of the mobile phase, to a known concentration.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS can be used for the definitive identification and sensitive quantification of **Sofosbuvir Impurity D**.

- **LC System:** A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used for separation. The chromatographic conditions would be similar to the HPLC method described above, with a focus on achieving good separation before introduction into the mass spectrometer.
- **Mass Spectrometer:** A mass spectrometer, such as a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), is used for detection.
- **Ionization Source:** Electrospray ionization (ESI) in the positive ion mode is commonly used for Sofosbuvir and its impurities.
- **Data Acquisition:** For quantification, Multiple Reaction Monitoring (MRM) is a highly sensitive and selective technique used with triple quadrupole mass spectrometers. For structural

elucidation, high-resolution mass spectrometry provides accurate mass measurements.

Quantitative Data

Specific quantitative limits for **Sofosbuvir Impurity D** are established by regulatory agencies and are part of the manufacturer's confidential drug master file. This information is not publicly available. However, for any pharmaceutical product, the levels of impurities are strictly controlled to ensure the safety and efficacy of the drug. The limits are determined based on toxicological studies and the manufacturing process capability.

Conclusion

Sofosbuvir Impurity D is a critical process-related impurity that must be carefully monitored and controlled in the production of Sofosbuvir. Its identity as a diastereomer necessitates the use of specific chiral analytical techniques for its separation and quantification. This guide provides a foundational understanding of **Sofosbuvir Impurity D** for researchers and professionals in the pharmaceutical industry, highlighting its chemical nature, formation, and the analytical strategies for its control. Adherence to stringent quality control measures is essential to ensure the purity, safety, and efficacy of Sofosbuvir for patients with Hepatitis C.

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References

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